molecular formula C13H18O3 B8431834 4-(4-Hydroxybutoxy)-3,5-dimethyl benzaldehyde

4-(4-Hydroxybutoxy)-3,5-dimethyl benzaldehyde

Cat. No. B8431834
M. Wt: 222.28 g/mol
InChI Key: GQJVQBOPQGAAAG-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

To a solution of 4-hydroxy-3,5-dimethyl benzaldehyde (5.00 g, 33.3 mmol) in DMF (30 mL) were added 4-bromo-butan-1-ol (6.11 g, 39.9 mmol) and Cs2CO3 (16.2 g, 50.0 mmol). The reaction mixture was stirred at room temperature for 48 hours, then water (100 mL) was added, and the products were extracted with ethyl acetate (2×200 mL). The combined organic phase was washed with water (100 mL), then brine (100 mL), and dried over anhydrous Na2SO4. Solvent was removed and the crude product was purified by the Simpliflash system, using 40% ethyl acetate in hexane as eluent, to give 4-(4-hydroxybutoxy)-3,5-dimethyl benzaldehyde as a colorless liquid. Yield: 0.66 g (7%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:11].Br[CH2:13][CH2:14][CH2:15][CH2:16][OH:17].C([O-])([O-])=O.[Cs+].[Cs+].O>CN(C=O)C>[OH:17][CH2:16][CH2:15][CH2:14][CH2:13][O:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([CH:6]=[O:7])=[CH:8][C:9]=1[CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1C)C
Name
Quantity
6.11 g
Type
reactant
Smiles
BrCCCCO
Name
Cs2CO3
Quantity
16.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the products were extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 mL), and dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude product was purified by the Simpliflash system

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OCCCCOC1=C(C=C(C=O)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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